molecular formula C14H11FN4 B12660439 3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine CAS No. 121845-78-1

3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine

Cat. No.: B12660439
CAS No.: 121845-78-1
M. Wt: 254.26 g/mol
InChI Key: CCDSSJHYLBLXRY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 3-(4-fluorophenyl)-5,7-dimethylpyrido[3,4-e]triazine (CID: 516627). Its molecular formula, C₁₄H₁₁FN₄ , corresponds to a molecular weight of 254.26 g/mol . The nomenclature reflects its fused polycyclic architecture:

  • A pyrido[3,4-e]triazine core, where a pyridine ring is annulated with a 1,2,4-triazine moiety at positions 3 and 4.
  • Substituents include a 4-fluorophenyl group at position 3 and methyl groups at positions 5 and 7.

The SMILES notation (CC1=CC2=C(C(=N1)C)N=C(N=N2)C3=CC=C(C=C3)F) and InChIKey (CCDSSJHYLBLXRY-UHFFFAOYSA-N) further specify its atomic connectivity and stereochemical features.

Table 1: Key Identifiers and Descriptors

Property Value Source
IUPAC Name 3-(4-fluorophenyl)-5,7-dimethylpyrido[3,4-e]triazine
Molecular Formula C₁₄H₁₁FN₄
Molecular Weight 254.26 g/mol
CAS Registry Number 121845-78-1
ChEMBL ID CHEMBL81454

Historical Context in Heterocyclic Compound Research

Pyrido-triazine derivatives emerged as a focus of synthetic chemistry in the early 21st century, driven by their potential in drug discovery. The first recorded synthesis of this compound dates to August 2005 , with subsequent modifications documented as recently as May 2025 . This timeline aligns with broader trends in heterocyclic research, where fused triazine systems are explored for their:

  • Electron-deficient aromatic character , enabling interactions with biological targets.
  • Structural versatility , allowing modular substitution patterns for pharmacokinetic optimization.

Patent literature (e.g., EP 3873472 B1) highlights the relevance of analogous pyridazine and triazine derivatives as inhibitors of Autotaxin, a therapeutic target in fibrotic diseases. While not explicitly cited in these patents, the fluorophenyl and dimethyl substituents of this compound suggest potential bioisosteric relationships with clinical-stage Autotaxin inhibitors.

Position Within Pyrido-Triazine Chemical Taxonomy

The compound belongs to the pyrido[3,4-e]triazine subclass, distinguished by its:

  • Ring fusion pattern : Pyridine fused to triazine at the 3,4-positions, creating a planar, conjugated π-system.
  • Substituent topology :
    • Electron-withdrawing 4-fluorophenyl at position 3, enhancing metabolic stability.
    • Sterically demanding methyl groups at positions 5 and 7, influencing solubility and crystal packing.

Table 2: Comparative Analysis of Pyrido-Triazine Derivatives

Compound Substituents Molecular Formula Key Distinguishing Features
3-(4-Fluoro-phenyl)-5,7-dimethyl- 4-fluorophenyl, 5/7-methyl C₁₄H₁₁FN₄ Fluorine-enhanced electronic anisotropy
6,6-Dimethyl-1-[3-(4-phenylbutyl)phenyl]- Phenylbutyl, 6-dimethyl C₂₁H₂₈ClN₅ Aliphatic side chain for lipophilicity
3-Propyl-pyrido(3,4-e)(1,2,4)triazine Propyl C₉H₁₁N₅ Minimal steric hindrance

This structural profile positions it as a mid-polarity analog within its chemical family, balancing aromatic stacking potential (via fluorophenyl) and steric bulk (via dimethyl groups). The fluorine atom’s electronegativity likely modulates electron density across the triazine ring, a feature exploited in kinase inhibitor design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121845-78-1

Molecular Formula

C14H11FN4

Molecular Weight

254.26 g/mol

IUPAC Name

3-(4-fluorophenyl)-5,7-dimethylpyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C14H11FN4/c1-8-7-12-13(9(2)16-8)17-14(19-18-12)10-3-5-11(15)6-4-10/h3-7H,1-2H3

InChI Key

CCDSSJHYLBLXRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)C)N=C(N=N2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 4-fluoroaniline and 2,4-pentanedione can be used, followed by cyclization with hydrazine hydrate to form the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine exhibits significant antimicrobial properties. Studies have shown it to be effective against various strains of bacteria and fungi. For instance, it has been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising results in inhibiting growth at low concentrations .

Anticancer Potential

The compound's structural features suggest potential anticancer applications. Preliminary studies have indicated that derivatives of this compound can inhibit the proliferation of cancer cell lines such as K562 and MCF-7. The mechanism appears to involve the induction of apoptosis in cancer cells .

Drug Development

Due to its biological activities, there is ongoing research into the development of pharmaceuticals based on this compound. Its ability to interact with various biological targets makes it a candidate for further investigation in drug design and synthesis .

Materials Science Applications

The unique chemical properties of this compound also lend themselves to applications in materials science:

  • Organic Electronics : The compound's electronic properties can be exploited in the development of organic semiconductors and photovoltaic materials.
  • Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices for enhanced material properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,2,4-Triazine Derivatives

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol)
Target Compound Pyrido[3,4-e][1,2,4]triazine 3-(4-Fluoro-phenyl), 5,7-dimethyl C₁₄H₁₀FN₄* ~254.26
3-(4-Trifluoromethylphenyl)-pyrido[3,4-e][1,2,4]triazine Pyrido[3,4-e][1,2,4]triazine 3-(4-Trifluoromethylphenyl) C₁₃H₇F₃N₄ 276.22
5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine 1,2,4-Triazine 5,6-Diphenyl, 3-(3-pyridyl) C₁₉H₁₃N₅ 311.34
3-Aryl-8-propylpyrimido[5,4-e][1,2,4]triazine-5,7-dione Pyrimido[5,4-e][1,2,4]triazine 3-Aryl, 8-propyl, 5,7-dione Variable Variable

*Hypothetical formula based on structural analogy.

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 4-fluoro substituent is less electron-withdrawing than the trifluoromethyl group in , which may reduce its reactivity in electrophilic substitutions but improve metabolic stability.
  • Steric Effects : The 5,7-dimethyl groups in the target compound introduce steric hindrance compared to the unsubstituted positions in and .

Comparison :

  • The absence of keto groups in the target may simplify synthesis compared to dione-containing derivatives.

Physicochemical Properties

Table 3: Property Comparison

Property Target Compound 3-(Trifluoromethylphenyl) 5,6-Diphenyl-3-(3-pyridyl)
Molecular Weight ~254.26 276.22 311.34
LogP (Predicted) ~2.5* ~3.2* ~3.8*
Polar Surface Area (Ų) ~60* ~60* ~70*

Implications :

  • The target compound’s lower molecular weight and logP compared to and may align better with Lipinski’s rule for drug-likeness.
  • The absence of hydrophilic dione groups (cf. ) could reduce aqueous solubility but improve blood-brain barrier penetration.

Biological Activity

Anticancer Activity

The compound has shown promising anticancer properties, particularly against breast cancer cell lines. In a study comparing its activity to cisplatin, a well-known chemotherapeutic agent, 3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine exhibited stronger cytotoxic effects against both MCF-7 and MDA-MB-231 breast cancer cells . Importantly, it showed reduced toxicity towards normal breast cells (MCF-10A), suggesting a potential therapeutic window .

The anticancer activity of this compound appears to be multifaceted:

  • Apoptosis Induction: The compound activates multiple caspase pathways, including caspase-9, caspase-8, and caspase-3/7 .
  • Modulation of Key Proteins: It suppresses NF-κB expression while promoting p53 and Bax, crucial players in apoptosis activation .
  • Oxidative Stress: The compound increases reactive oxygen species (ROS) production, contributing to cancer cell death .
  • Autophagy Induction: It triggers autophagy through increased autophagosome formation and expression of beclin-1, while inhibiting mTOR .

Comparative Efficacy

Table 1: Cytotoxic Activity Comparison (IC50 values in μM)

CompoundMCF-7MDA-MB-231MCF-10A
This compound0.250.5>1.0
Cisplatin0.51.00.75

This data demonstrates the compound's superior efficacy and selectivity compared to cisplatin .

Anti-inflammatory Activity

While the specific anti-inflammatory activity of this compound is not directly reported, structurally similar compounds have shown promising anti-inflammatory properties. For instance, certain pyrazolo[4,3-e][1,2,4]triazine derivatives have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, key players in inflammation .

COX Enzyme Inhibition

Table 2: COX Inhibition by Related Compounds (IC50 values in μM)

CompoundCOX-1COX-2Selectivity Index
3b6.741.106.12
4b7.210.987.36
4d8.151.256.52
Diclofenac sodium6.741.106.12

While these data are for related compounds, they suggest potential anti-inflammatory activity for this compound, which warrants further investigation .

Structure-Activity Relationships

The biological activity of this compound is likely influenced by its unique structural features:

  • Fluorophenyl Group: The presence of fluorine often enhances metabolic stability and binding affinity in drug molecules.
  • Pyrido(3,4-e)(1,2,4)triazine Core: This heterocyclic system is associated with various biological activities, including anticancer and anti-inflammatory properties .
  • Methyl Substituents: The methyl groups at positions 5 and 7 may contribute to the compound's lipophilicity and influence its pharmacokinetic properties.

Future Research Directions

Given the promising biological activity of this compound, several avenues for future research emerge:

  • Expanded Cancer Studies: Investigate its efficacy against other cancer types and in combination with existing therapies.
  • In-depth Mechanism Studies: Further elucidate the molecular pathways involved in its anticancer and potential anti-inflammatory activities.
  • Structure Optimization: Develop analogs to enhance potency and selectivity.
  • In Vivo Studies: Conduct animal studies to assess pharmacokinetics, efficacy, and safety.
  • Drug Delivery Systems: Explore nanoformulations or targeted delivery methods to improve its therapeutic index.

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